molecular formula C14H11BrClN3O B1381543 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine CAS No. 1854056-69-1

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1381543
M. Wt: 352.61 g/mol
InChI Key: DKTCBYGXTUXLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a type of six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . This compound also has a bromo and chloro substituent, as well as a 4-methoxyphenylmethyl group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (aza)indole/benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-b]pyridine core with a bromo and chloro substituent, and a 4-methoxyphenylmethyl group . The exact molecular formula is C14H11BrClN3O .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The pyrazolo[3,4-b]pyridine core can participate in various reactions, and the bromo, chloro, and methoxyphenylmethyl groups can also react under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The molecular weight of this compound is 352.61 g/mol .

Scientific Research Applications

Summary of the Application

“3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine, which has been synthesized and evaluated for its inhibitory activity against Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Methods of Application or Experimental Procedures

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized. Their activities to inhibit TRKA were then evaluated .

Results or Outcomes

Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .

2. Use in the Synthesis of Other Compounds

Summary of the Application

This compound can be used as a building block in the synthesis of other complex organic compounds. The methods for its synthesis are systematized according to the method to assemble the pyrazolopyridine system .

3. Use in the Development of New TRK Inhibitors

Summary of the Application

This compound has been used in the development of new Tropomyosin receptor kinase (TRK) inhibitors. TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Methods of Application or Experimental Procedures

Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .

Results or Outcomes

Among the synthesized compounds, one showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Future Directions

The future directions for the study and application of this compound could include further exploration of its synthesis, characterization, and potential uses. It could also involve studying its biological activities and potential applications in medicinal and agricultural chemistry .

properties

IUPAC Name

3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(15)18-19)11(16)6-7-17-14/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTCBYGXTUXLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.